molecular formula C13H18N2O3 B2578571 N-(3-hydroxypropyl)-N'-(2-phenylethyl)ethanediamide CAS No. 351998-48-6

N-(3-hydroxypropyl)-N'-(2-phenylethyl)ethanediamide

Cat. No. B2578571
CAS RN: 351998-48-6
M. Wt: 250.298
InChI Key: RANGRGYSHNMODP-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-N'-(2-phenylethyl)ethanediamide, also known as HPEA-EDA, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound is a derivative of ethylenediamine and has been shown to have interesting biochemical and physiological effects. In

Scientific Research Applications

Surface-active Properties of Surfactants

Research on sulfobetaine-type zwitterionic gemini surfactants, related in structure to N-(3-hydroxypropyl)-N'-(2-phenylethyl)ethanediamide, showcases the synthesis and investigation of their surface-active properties. These surfactants exhibit dynamic surface tension and adsorption rates influenced by hydrocarbon chain length, demonstrating potential applications in enhancing the efficiency of surfactant-based systems in various industrial processes (Yoshimura et al., 2006).

Flotation Performance in Mineral Processing

A novel hydroxy polyamine surfactant designed for flotation systems highlights the role of specific functional groups in improving the desiliconization performance during mineral processing. This research underscores the potential of customized chemical structures, akin to N-(3-hydroxypropyl)-N'-(2-phenylethyl)ethanediamide, in enhancing the selectivity and efficiency of mineral flotation processes (Liu et al., 2019).

Asymmetric Hydrogenation in Organic Synthesis

The catalytic potential of complexes involving similar diamine functionalities for asymmetric hydrogenation of alpha-hydroxy ketones demonstrates the relevance of such compounds in synthesizing enantiomerically enriched products. This application is crucial for producing pharmaceuticals and fine chemicals with high stereochemical purity (Ohkuma et al., 2007).

Development of Fluorescent Probes

Research on BODIPY-based fluorescent probes for H2S detection, utilizing hydroxyphenylethanone derivatives, highlights the utility of specific functional groups in designing sensitive and selective sensors for biological and environmental monitoring. Such studies point towards the potential applications of N-(3-hydroxypropyl)-N'-(2-phenylethyl)ethanediamide in developing advanced materials for sensing and detection purposes (Fang et al., 2019).

properties

IUPAC Name

N-(3-hydroxypropyl)-N'-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-10-4-8-14-12(17)13(18)15-9-7-11-5-2-1-3-6-11/h1-3,5-6,16H,4,7-10H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANGRGYSHNMODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxypropyl)-N'-(2-phenylethyl)ethanediamide

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